2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol
Description
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O4/c1-15-24(33-22-6-4-3-5-21(22)31-2)23(29-25(27)28-15)19-12-11-18(13-20(19)30)32-14-16-7-9-17(26)10-8-16/h3-13,30H,14H2,1-2H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESXKURXMADQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)O)OC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the pyrimidine ring: This can be achieved through a condensation reaction involving appropriate amines and aldehydes under controlled conditions.
Introduction of the methoxyphenoxy group: This step may involve nucleophilic substitution reactions where a methoxyphenol derivative reacts with a halogenated pyrimidine intermediate.
Attachment of the fluorophenyl group: This can be done through etherification reactions, where a fluorophenyl methanol reacts with the intermediate compound.
Final assembly: The final product is obtained through purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as automated purification systems.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic and methoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA interaction: The compound may intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
Compound A: 2-[2-Amino-5-(4-Chlorophenyl)Pyrimidin-4-YL]-5-[(4-Methylphenyl)Methoxy]Phenol ()
- Structural Differences: Pyrimidine 5-position: 4-Chlorophenyl vs. 2-Methoxyphenoxy in the target compound. Phenol substitution: 4-Methylbenzyloxy vs. 4-Fluorobenzyloxy.
- Physicochemical Properties :
- Molecular weight: 417.9 g/mol (Compound A) vs. ~432 g/mol (estimated for the target compound due to fluorine and methoxy additions).
- LogP: XLogP3 = 5.2 (Compound A) vs. higher predicted LogP for the target compound (fluorine’s electronegativity and methoxy’s lipophilicity).
- Rotatable bonds: 5 (both compounds), suggesting similar conformational flexibility.
Compound B: N-(2-Fluorophenyl)-5-[(4-Methoxyphenyl)Aminomethyl]-6-Methyl-2-Phenylpyrimidin-4-Amine ()
- Structural Differences: Pyrimidine 2-position: Phenyl vs. Amino group in the target compound. Pyrimidine 5-position: (4-Methoxyphenyl)Aminomethyl vs. 2-Methoxyphenoxy.
- Molecular Interactions: Compound B lacks the phenolic -OH group but includes intramolecular N–H⋯N hydrogen bonding, stabilizing its conformation . The target compound’s phenolic -OH may enhance solubility and hydrogen-bonding capacity with biological targets.
Phenolic Substitution Variations
Compound C: 2-[2-Amino-5-(4-Methoxyphenyl)-6-Methylpyrimidin-4-YL]-5-[(2-Methylprop-2-En-1-YL)Oxy]Phenol ()
- Structural Differences: Phenol substitution: Allyloxy (2-methylprop-2-en-1-yl) vs. 4-Fluorobenzyloxy.
- The fluorine atom in the target compound enhances electronegativity, improving binding affinity to hydrophobic pockets in enzymes .
Core Heterocycle Modifications
Compound D: Thiazolo[3,2-a]Pyrimidine Derivatives ()
- Structural Differences :
- Thiazolo-pyrimidine fused ring vs. simple pyrimidine core.
- Biological Relevance :
- Thiazolo-pyrimidines often exhibit enhanced rigidity and π-π stacking capacity, but the target compound’s pyrimidine core allows for greater substituent flexibility and hydrogen-bonding diversity .
Biological Activity
The compound 2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(4-fluorophenyl)methoxy]phenol is a complex organic molecule with potential biological activity, particularly in medicinal chemistry. Its structure includes pyrimidine and phenolic components, which are commonly associated with various pharmaceutical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C22H23N3O4
- Molecular Weight: Approximately 429.47 g/mol
- Key Functional Groups:
- Pyrimidine ring
- Methoxyphenol groups
- Aromatic ether structures
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, particularly those implicated in signaling pathways related to various diseases. The presence of the pyrimidine moiety suggests potential inhibition of kinases or other critical enzymes involved in cellular processes.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with methoxy and phenolic substitutions have shown IC50 values ranging from 1.2 to 5.3 µM against different cancer types, indicating their potential as anticancer agents .
Antioxidant Properties
The antioxidant capacity of this compound can be evaluated through assays such as DPPH radical scavenging. Similar methoxyphenols have demonstrated substantial antioxidant activities, which are crucial for protecting cells from oxidative stress and related damage .
Inhibition of Enzymatic Activity
The compound may act as a selective inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. Studies on related compounds have shown that modifications to the methoxy groups can significantly enhance COX-2 inhibitory activity .
Case Studies and Research Findings
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrimidine Ring: Through condensation reactions.
- Substitution Reactions: Introducing amino groups via reductive amination.
- Etherification: Attaching methoxy groups through ether bonds.
Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity through techniques such as chromatography and recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
